molecular formula C9H13NO B13316107 (Furan-2-ylmethyl)(2-methylprop-2-en-1-yl)amine

(Furan-2-ylmethyl)(2-methylprop-2-en-1-yl)amine

Cat. No.: B13316107
M. Wt: 151.21 g/mol
InChI Key: UVIPHSXPZCOHGF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Furan-2-ylmethyl)(2-methylprop-2-en-1-yl)amine typically involves the reaction of furan-2-carbaldehyde with 2-methylprop-2-en-1-amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for mass production. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques to achieve the desired product quality and quantity .

Chemical Reactions Analysis

Types of Reactions

(Furan-2-ylmethyl)(2-methylprop-2-en-1-yl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction may produce primary or secondary amines .

Scientific Research Applications

(Furan-2-ylmethyl)(2-methylprop-2-en-1-yl)amine has several scientific research applications:

Mechanism of Action

The mechanism of action of (Furan-2-ylmethyl)(2-methylprop-2-en-1-yl)amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit monoamine oxidase (MAO) enzymes, which play a role in the metabolism of neurotransmitters. This inhibition can enhance monoaminergic transmission and provide neuroprotective effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Furan-2-ylmethyl)(2-methylprop-2-en-1-yl)amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-2-methylprop-2-en-1-amine

InChI

InChI=1S/C9H13NO/c1-8(2)6-10-7-9-4-3-5-11-9/h3-5,10H,1,6-7H2,2H3

InChI Key

UVIPHSXPZCOHGF-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CNCC1=CC=CO1

Origin of Product

United States

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